Potassium lactate

Vue d'ensemble

Description

Synthesis Analysis

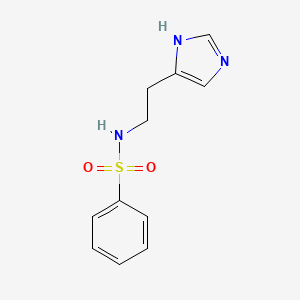

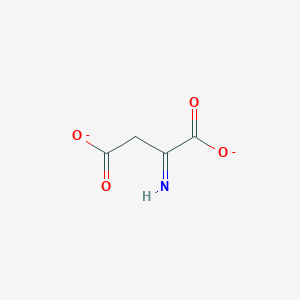

Potassium lactate is derived from the neutralization of lactic acid with potassium hydroxide . In the food industry, 60% Potassium L-lactate solution can be used as an additive to improve the safety, flavor, and shelf life of processed meats and poultry products .Molecular Structure Analysis

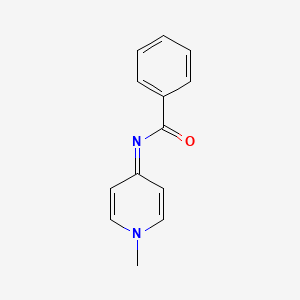

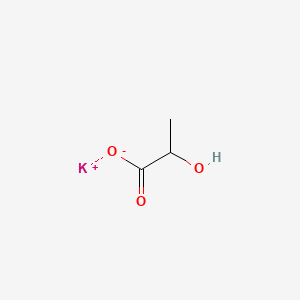

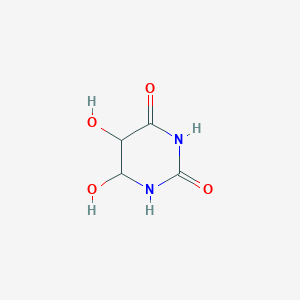

Potassium lactate is a compound with formula KC3H5O3 . It is the potassium salt of lactic acid and appears as a clear, hygroscopic, syrupy liquid suspension that is typically 60% solids .Chemical Reactions Analysis

Potassium lactate plays a role in various chemical reactions. For instance, it has been investigated for the vapour-phase dehydration of lactic acid (LA) to acrylic acid (AA) by catalytic testing .Physical And Chemical Properties Analysis

Potassium lactate is a compound with formula KC3H5O3. It is the potassium salt of lactic acid and appears as a clear, hygroscopic, syrupy liquid suspension that is typically 60% solids . The substance can be concentrated to contain up to 78% solids .Applications De Recherche Scientifique

Food Preservation

Potassium lactate: is widely used as a food preservative due to its antimicrobial properties. It inhibits spoilage bacteria and pathogenic bacteria, thus extending the shelf life of food products. In the meat processing industry, it helps maintain color stability, increases cook yields, and enhances flavor .

Flavor Enhancement in Meat Products

Research has shown that potassium lactate can be used to improve the taste of meat products like Rugao ham. It affects proteolysis and taste metabolites, leading to an increase in the contents of free amino acids and organic acids, which are crucial for the development of flavor .

Alternative Salt in Low-Sodium Products

Potassium lactate serves as an alternative to sodium chloride in low-sodium marinated beef. It helps reduce the sodium content while maintaining desirable physicochemical properties, sensory characteristics, and volatile flavor compounds, which are essential for consumer acceptance .

Protein Solubility and Water Mobility

In scientific studies, potassium lactate has been used to investigate its effects on protein solubility and water mobility in marinated beef. Formulations including potassium lactate showed higher solubility of myofibrillar proteins and lower transverse relaxation value, indicating a beneficial effect on the solubility of proteins and the water mobility of the product .

Microstructure Analysis

Potassium lactate has been part of studies analyzing the microstructure of food products. Scanning electron microscopy revealed that formulations with potassium lactate had a microstructure more similar to traditional sodium chloride treatments, which is important for the texture and quality of food products .

Volatile Compounds and Sensory Evaluation

The compound has been evaluated for its impact on volatile compounds and sensory attributes of food products. Gas chromatography–ion mobility spectrometry technology showed that potassium lactate could improve the peak intensity and response values of volatile flavor compounds, enhancing the overall sensory experience .

Meat Processing Technology

Potassium lactate is involved in the development of meat processing technologies. It plays a significant role in the texture, flavor, microbial stability, and sensory properties of dry-cured meat products, contributing to the quality and safety of these foods .

Mécanisme D'action

Target of Action

Potassium lactate, the potassium salt of lactic acid, primarily targets potassium channels in cells . It is also known to have a broad antimicrobial action, making it effective at inhibiting most spoilage and pathogenic bacteria .

Mode of Action

Potassium lactate interacts with its targets by activating ATP-sensitive potassium channels . This activation can interfere with ATP production by inhibiting glycolysis . Furthermore, potassium lactate has been found to have a broad antimicrobial action, which is particularly useful in food safety as it helps inhibit the growth of bacteria .

Biochemical Pathways

The biochemical pathways affected by potassium lactate are primarily related to energy metabolism and signal transduction during immune and inflammatory responses . Lactate, the base component of potassium lactate, plays an indispensable role in various physiological cellular functions. It contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Result of Action

The action of potassium lactate results in several molecular and cellular effects. In T cells, lactate causes the cells to produce higher amounts of the proinflammatory cytokine IL-17 and triggers loss of cytolytic activity .

Action Environment

The action, efficacy, and stability of potassium lactate can be influenced by environmental factors. For instance, in meat and poultry products, potassium lactate is used to extend shelf life and increase food safety . It has been found that the use of potassium lactate in traditional meat products like salami enables a 30% sodium chloride reduction without compromising the product quality and antimicrobial benefits of high sodium chloride concentration .

Propriétés

IUPAC Name |

potassium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZLMBHDXVLRIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883631 | |

| Record name | Potassium DL-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Potassium lactate | |

CAS RN |

996-31-6 | |

| Record name | Potassium lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium DL-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM LACTATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276897E67U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Potassium lactate acts as an antimicrobial agent, primarily targeting the growth of bacteria like Listeria monocytogenes [, , , , , , , , ]. This inhibitory effect is attributed to its ability to lower the pH of food products, creating an unfavorable environment for bacterial growth.

A: Potassium lactate primarily exerts a listeriostatic effect rather than a listericidal one []. While the exact mechanism is not fully understood, it's believed to disrupt the pH homeostasis of Listeria monocytogenes, interfering with vital cellular processes and inhibiting growth.

A: Yes, research shows that potassium lactate can be used synergistically with other antimicrobials to enhance the safety of ready-to-eat meat products [, , ]. Studies have shown that combinations with sodium diacetate [, , , ], acidified sodium chlorite [], and nisin [] can effectively control Listeria monocytogenes growth.

A: Potassium lactate is often incorporated into various meat products, including frankfurters [, , , , ], cooked ham [, ], turkey breast [, ], ground turkey [], and beef frankfurters []. It's also used in other products like chub mackerel [] and Tajik sambusa [].

A: Research indicates that the concentration of nitrite, rather than its source (synthetic or natural), is the primary factor influencing antilisterial activity in RTE meats containing potassium lactate [].

A: The addition of potassium lactate has been shown to extend the shelf-life of various food products. In chub mackerel, for instance, a 2% potassium lactate treatment extended the shelf life up to nine days compared to the control group, which spoiled after six days [].

A: Potassium lactate can influence the color of meat products. In buffalo calf meat rolls, increasing levels of potassium lactate led to a decrease in redness (a-value) while lightness (L-value) remained unaffected []. Similarly, in marinated catfish fillets, a combination of potassium acetate and potassium lactate increased redness (a) but decreased lightness (L) and yellowness (b*) [].

ANone: The molecular formula of potassium lactate is C3H5KO3 and its molecular weight is 128.17 g/mol.

A: Yes, attenuated total reflectance infrared spectroscopy has been used to study the interaction of potassium lactate with the stratum corneum, particularly its effect on the OH group of serine residues [].

A: Potassium lactate acts as a humectant [, ]. Research on the stratum corneum suggests that it increases the interaction between water molecules and the serine residue of the stratum corneum protein, leading to increased water-holding capacity [].

A: Yes, potassium lactate has been successfully used as a biostimulant in bioremediation efforts to treat groundwater contaminated with chlorinated solvents []. Its role is to stimulate the growth of microorganisms that can degrade these contaminants.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid](/img/structure/B1260502.png)

![4-[1-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-2-propynyl]benzoic acid](/img/structure/B1260512.png)

![4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1260513.png)

![6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one](/img/structure/B1260517.png)